molecular formula C10H12N2O B7518444 1-(Benzimidazol-1-yl)propan-2-ol

1-(Benzimidazol-1-yl)propan-2-ol

Cat. No. B7518444
M. Wt: 176.21 g/mol
InChI Key: CRWGIKGRSPZWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzimidazol-1-yl)propan-2-ol, also known as BIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIP is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)propan-2-ol is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in cells. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
1-(Benzimidazol-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. 1-(Benzimidazol-1-yl)propan-2-ol has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 1-(Benzimidazol-1-yl)propan-2-ol has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, 1-(Benzimidazol-1-yl)propan-2-ol has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-(Benzimidazol-1-yl)propan-2-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 1-(Benzimidazol-1-yl)propan-2-ol can be easily modified to introduce different functional groups, which can be used to tune its properties. However, 1-(Benzimidazol-1-yl)propan-2-ol also has some limitations, including its low aqueous solubility, which can limit its bioavailability, and its potential toxicity, which can affect its use in vivo.

Future Directions

There are several future directions for the research on 1-(Benzimidazol-1-yl)propan-2-ol, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for different diseases, and the exploration of its properties for material science and catalysis. In addition, the study of the structure-activity relationship of 1-(Benzimidazol-1-yl)propan-2-ol can provide insights into its mechanism of action and guide the design of more potent and selective derivatives.

Synthesis Methods

1-(Benzimidazol-1-yl)propan-2-ol can be synthesized using different methods, including the reaction of benzimidazole with 2-bromo-1-propanol in the presence of potassium carbonate, or the reaction of benzimidazole with 2-chloro-1-propanol in the presence of cesium carbonate. The yield of 1-(Benzimidazol-1-yl)propan-2-ol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

1-(Benzimidazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(Benzimidazol-1-yl)propan-2-ol has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In material science, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1-(Benzimidazol-1-yl)propan-2-ol has been used as a ligand for the synthesis of chiral catalysts with high enantioselectivity.

properties

IUPAC Name

1-(benzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8(13)6-12-7-11-9-4-2-3-5-10(9)12/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWGIKGRSPZWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzimidazol-1-yl)propan-2-ol

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